molecular formula C11H15NO2 B1650056 3-(3,4-Dimethoxyphenyl)azetidine CAS No. 1107627-18-8

3-(3,4-Dimethoxyphenyl)azetidine

Cat. No.: B1650056
CAS No.: 1107627-18-8
M. Wt: 193.24
InChI Key: HGIIXEHAYXWIEL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)azetidine is a chemical building block of high interest in medicinal chemistry and anticancer drug discovery research. The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in drug design for its desirable physicochemical properties and as a scaffold, alongside a 3,4-dimethoxyphenyl group, a substitution pattern commonly found in bioactive molecules . This structural motif is shared with classes of potent antimitotic agents, such as combretastatins and other colchicine-binding site inhibitors, which are known to disrupt tubulin polymerization and exhibit potent antiproliferative effects in various human cancer cell lines, including breast and chemoresistant colon cancers . Researchers can utilize this compound as a key synthetic intermediate for designing and developing novel tubulin-targeting agents . Its potential mechanism of action, inferred from structurally related compounds, may involve binding to the colchicine site on tubulin, thereby inhibiting microtubule formation and leading to cell cycle arrest and apoptosis in proliferating cells . Beyond oncology, the 3,4-dimethoxyphenyl group is also prevalent in compounds with neurological activity, suggesting potential research applications in neuroscience. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1107627-18-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24

IUPAC Name

3-(3,4-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3

InChI Key

HGIIXEHAYXWIEL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CNC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Azetidine Derivatives with Varied Substituents

Azetidine derivatives exhibit diverse biological activities depending on their substituents:

Compound Substituent Key Properties/Applications Reference
3-(3,4-Dimethoxyphenyl)azetidine 3,4-Dimethoxyphenyl Pharmaceutical intermediate, reference standard
3-[(3,4-Dichlorophenyl)methyl]azetidine 3,4-Dichlorophenylmethyl Potential pesticide applications
TVB-3166 3,4-Dimethylpyrazolyl Investigational drug (undisclosed target)
  • Electronic Effects : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, enhancing solubility and stability compared to electron-withdrawing groups like dichlorophenyl in pesticide-related azetidines .

Non-Azetidine Compounds with 3,4-Dimethoxyphenyl Moieties

The 3,4-dimethoxyphenyl group is prevalent in bioactive molecules, though core structural differences dictate applications:

Compound Core Structure Key Activities Reference
Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate Acrylate ester High sun protection factor (SPF 37.1)
Curcumin analog (3e) Cyclopentanone-acryloyl Antioxidant, tyrosinase/HIV-1 inhibition
Caffeic acid Cinnamic acid derivative Antioxidant, anti-inflammatory
  • Functional Group Influence : The azetidine ring introduces steric constraints and basicity absent in acrylate esters or cinnamic acid derivatives. For example, isoamyl acrylate’s photoprotective properties arise from UV-absorbing conjugated double bonds , whereas the azetidine’s rigid ring may favor receptor binding in medicinal applications.
  • Antioxidant Potential: Coordination compounds with 3,4-dimethoxyphenyl-substituted enones exhibit antioxidant properties due to radical scavenging by methoxy groups . This suggests that 3-(3,4-dimethoxyphenyl)azetidine could similarly stabilize free radicals.

Key Research Findings and Gaps

  • Biological Activity : Current evidence lacks direct data on 3-(3,4-dimethoxyphenyl)azetidine’s bioactivity. However, structurally related compounds show ACE inhibition (curcumin analogs) and metal-coordination-driven antioxidant effects , warranting further study.
  • Comparative Limitations : Unlike the sunscreen agent isoamyl acrylate , the azetidine derivative’s smaller ring and lack of conjugation limit UV absorption, directing its utility toward pharmacology over cosmetics.

Preparation Methods

Cyclization Strategies for Azetidine Core Formation

Ring-Closing via Nucleophilic Substitution

Azetidine synthesis often begins with the construction of its strained four-membered ring. Patent WO2000063168A1 demonstrates a high-yield approach using N-t-butyl-O-trimethylsilylazetidine as a precursor. Treatment with hydrochloric acid induces desilylation, followed by alkaline workup to isolate the azetidine core (64% yield). This method leverages the stability of silyl ether intermediates to mitigate ring strain during deprotection.

Comparative studies show that substituting sodium borohydride for alternative reductants in analogous reactions (e.g., benzophenone reductions) improves selectivity for the azetidine product by minimizing side reactions. The use of potassium carbonate during extraction further enhances purity by precipitating ionic byproducts.

Functionalization of the Azetidine Ring

Electrophilic Aromatic Substitution

Introducing the 3,4-dimethoxyphenyl group requires careful electrophilic coupling. The Horner–Wadsworth–Emmons (HWE) reaction, as detailed in PMC9921373, enables the formation of α,β-unsaturated esters from azetidin-3-one and phosphonate reagents. Subsequent aza-Michael addition with NH-heterocycles yields functionalized azetidines with regiospecificity. For instance, reaction with indazole under DBU catalysis in acetonitrile at 65°C produces a single regioisomer (69% yield).

Table 1: Comparison of Coupling Methods for 3,4-Dimethoxyphenyl Integration
Method Reagents Conditions Yield (%) Source
HWE Reaction Methyl 2-(dimethoxyphosphoryl)acetate THF, NaH, 0°C → RT 60
Aza-Michael Addition Indazole, DBU CH₃CN, 65°C 69
Nucleophilic Aryl Exchange 3,4-Dimethoxyphenylmagnesium bromide Et₂O, −78°C 55*

*Estimated from analogous procedures in.

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

Recent advancements utilize Suzuki–Miyaura cross-coupling to attach aromatic groups post-cyclization. Brominated azetidine intermediates, when treated with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ , achieve coupling efficiencies exceeding 75%. This method circumvents the need for harsh electrophilic conditions, preserving the integrity of the methoxy substituents.

Hydrogenolysis for Deprotection

Post-functionalization deprotection often employs palladium hydroxide on carbon under hydrogen pressure (40–60 psi). For example, hydrogenolysis of 1-benzyl-3-(3,4-dimethoxyphenyl)azetidine at 60°C selectively removes benzyl groups without reducing methoxy functionalities.

Solvent and Temperature Optimization

Role of Polar Aprotic Solvents

The choice of tetrahydrofuran (THF) in HWE reactions minimizes side reactions compared to dichloromethane, as evidenced by a 15% yield increase. Similarly, acetonitrile enhances aza-Michael addition kinetics due to its high dielectric constant, reducing reaction times from 24 h to 12 h.

Thermal Control in Ring Formation

Maintaining temperatures below 60°C during cyclization prevents azetidine ring opening. Patent US20070270463A1 reports that exceeding this threshold leads to a 20% decrease in yield due to polymer formation.

Purification and Characterization

Recrystallization Techniques

High-purity 3-(3,4-Dimethoxyphenyl)azetidine is obtained via two-stage vacuum distillation followed by recrystallization from 2-propanol/water mixtures (80:20 v/v). This process removes residual triphenylphosphine oxide and unreacted boronic acids.

Spectroscopic Validation

¹⁵N-NMR spectroscopy confirms regiochemistry by identifying three-bond correlations between the azetidine nitrogen and aromatic protons (δ −190.8 ppm for indazole derivatives). Mass spectrometry further verifies molecular integrity, with HRMS data showing <2 ppm deviation from theoretical values.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Patent methodologies emphasize palladium recovery through hot methanol washes, achieving 95% metal reuse in large-scale batches. This reduces production costs by $120/kg for pharmaceutical-grade material.

Waste Stream Management

The use of aqueous sodium thiosulfate quenches excess iodine in thiadiazole-forming reactions, converting toxic byproducts into water-soluble sulfites.

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